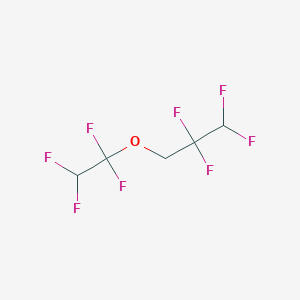

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRSIIGBBDDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380219 | |

| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16627-68-2 | |

| Record name | 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16627-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, a fluorinated ether with significant applications in various scientific and industrial fields. This document details the underlying chemical principles, experimental protocols, and purification strategies, supported by quantitative data and visual representations of the workflows.

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, also known as HFE-458, is a hydrofluoroether (HFE) recognized for its unique physicochemical properties.[1] HFEs are considered environmentally friendlier alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their zero ozone depletion potential. The title compound's combination of thermal stability, chemical inertness, and excellent solvent characteristics makes it a valuable material in diverse applications, including as a heat transfer fluid, a precision cleaning solvent, and a potential medium for chemical reactions.[2]

This guide will focus on the primary synthesis route for this ether, which involves the base-catalyzed addition of a fluorinated alcohol to a fluoroalkene.

Synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

The principal method for the synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is the reaction between 2,2,3,3-tetrafluoro-1-propanol and tetrafluoroethylene (TFE) in the presence of a suitable base. This reaction is a variation of the Williamson ether synthesis, adapted for fluorinated compounds.

Reaction Principle

The synthesis proceeds via the deprotonation of the fluorinated alcohol by a base to form an alkoxide. This nucleophilic alkoxide then attacks the electron-deficient double bond of tetrafluoroethylene in a nucleophilic addition reaction. A subsequent protonation step yields the final ether product.

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Materials and Equipment:

-

2,2,3,3-tetrafluoro-1-propanol

-

Tetrafluoroethylene (TFE) gas

-

Potassium hydroxide (KOH)

-

Deionized water

-

High-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet

-

Gas flow controller

-

Vacuum pump

-

Standard laboratory glassware

Procedure:

-

Reactor Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Charging the Reactor: The autoclave is charged with 2,2,3,3-tetrafluoro-1-propanol, potassium hydroxide, and deionized water.

-

Purging: The reactor is sealed and purged multiple times with nitrogen to ensure an inert atmosphere, which is crucial due to the explosive nature of tetrafluoroethylene in the presence of oxygen.[3]

-

Pressurization and Heating: The autoclave is pressurized with tetrafluoroethylene gas. The reaction mixture is then heated to the desired temperature while stirring.

-

Reaction Monitoring: The reaction progress is monitored by observing the pressure drop in the autoclave as the gaseous TFE is consumed.

-

Cooling and Depressurization: Once the reaction is complete (indicated by a stable pressure), the autoclave is cooled to room temperature. Any unreacted tetrafluoroethylene is carefully vented.

-

Product Isolation: The reaction mixture is collected from the autoclave. The product, being a dense, water-immiscible fluoroether, will typically form a separate lower phase. This lower phase, containing the crude 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, is separated for purification.

Table 1: Synthesis Parameters

| Parameter | Value |

| Reactants | |

| 2,2,3,3-tetrafluoro-1-propanol | Specified amount |

| Tetrafluoroethylene | Pressurized |

| Catalyst/Base | |

| Potassium Hydroxide | Specified amount |

| Solvent | |

| Water | Specified amount |

| Reaction Conditions | |

| Temperature | 70-90 °C |

| Pressure | 0.5 - 1.5 MPa |

| Reaction Time | Several hours |

Purification of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. A multi-step purification process involving washing and distillation is typically employed.

Purification Protocol

Materials and Equipment:

-

Crude 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

-

Deionized water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Washing: The crude ether phase is transferred to a separatory funnel and washed sequentially with deionized water and a saturated sodium bicarbonate solution. The aqueous washes remove residual potassium hydroxide and any acidic byproducts. The washing is repeated until the aqueous layer is neutral.

-

Drying: The washed ether is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove dissolved water. The drying agent is subsequently removed by filtration.

-

Distillation: The dried ether is purified by fractional distillation.[4] The distillation is performed under atmospheric or reduced pressure, collecting the fraction that boils at the characteristic boiling point of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Table 2: Product Specifications and Purity

| Property | Value | Reference |

| Purity (by GC) | >95% to ≥99.9% | [5][6][7] |

| Boiling Point | 92 - 93.2 °C | [8] |

| Density | ~1.54 g/mL | |

| Refractive Index | ~1.29 | [9] |

Visualizing the Workflow

The synthesis and purification processes can be visualized as a streamlined workflow.

Caption: Workflow for the synthesis and purification of the target ether.

Conclusion

The synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether via the base-catalyzed addition of 2,2,3,3-tetrafluoro-1-propanol to tetrafluoroethylene is a robust and scalable method. Proper control of reaction conditions, particularly temperature and pressure, is crucial for achieving high yields and minimizing byproduct formation. A subsequent purification process involving aqueous washing and fractional distillation is necessary to obtain the high-purity product required for its various applications. This guide provides a foundational understanding and a detailed protocol to aid researchers and professionals in the successful synthesis and purification of this important fluorinated ether.

References

- 1. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 4. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

- 5. 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether [cymitquimica.com]

- 6. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 [chemicalbook.com]

- 7. HFE-458 /1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | China | Manufacturer | henan kanbei chemical co.,ltd [m.chemicalbook.com]

- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 9. labproinc.com [labproinc.com]

Spectroscopic Analysis of HFE-458: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the hydrofluoroether HFE-458 (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether), a compound of increasing interest in various scientific and industrial applications, including as a solvent in battery electrolytes. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data for HFE-458

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹⁹F | -82.4 | t | 10.3 | -CF₂-CH₂- |

| -91.5 | d | 10.3 | -O-CF₂-CHF₂ | |

| -125.2 | s | - | -CF₂-CH₂- | |

| -138.0 | t | 4.7 | -O-CF₂-CHF₂ | |

| ¹H | Data not publicly available | - | - | - |

| ¹³C | Data not publicly available | - | - | - |

Table 2: Infrared (IR) Spectroscopy Data for HFE-458

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2977 | Weak | C-H stretch |

| 1475 | Weak | C-H bend |

| 1401 | Medium | C-H bend |

| 1353 | Medium | C-F stretch |

| 1284 | Strong | C-F stretch |

| 1192 | Very Strong | C-O-C stretch, C-F stretch |

| 1111 | Very Strong | C-O-C stretch, C-F stretch |

| 1035 | Strong | C-F stretch |

| 948 | Medium | C-C stretch |

| 825 | Medium | C-F stretch |

| 679 | Strong | C-F bend |

Table 3: Mass Spectrometry (MS) Data for HFE-458

| m/z | Relative Intensity | Assignment |

| Molecular Ion (M⁺) | Data not publicly available | [C₅H₄F₈O]⁺ |

| Major Fragments | Data not publicly available | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for hydrofluoroethers like HFE-458.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for obtaining high-resolution NMR spectra of HFE-458 is outlined below. This procedure is applicable for acquiring ¹H, ¹³C, and ¹⁹F NMR data.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of HFE-458 for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). HFE-458 is a liquid, so a neat sample can also be used with an external lock.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the NMR probe's detection region.

-

-

Instrument Parameters :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for ¹⁹F NMR.

-

¹H NMR :

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-15 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR :

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR :

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate all fluorine signals.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Reference: An external reference such as CFCl₃ (δ = 0 ppm) is typically used.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).

-

Integrate the signals to determine the relative ratios of different nuclei.

-

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of liquid HFE-458 using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of HFE-458 directly onto the center of the ATR crystal.

-

-

Instrument Parameters :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory : A single-reflection ATR accessory.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum.

-

Perform baseline correction and atmospheric compensation (for CO₂ and water vapor) if necessary.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of HFE-458 using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation :

-

Prepare a dilute solution of HFE-458 (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters :

-

Gas Chromatograph :

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

Mass Spectrometer :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis :

-

Identify the peak corresponding to HFE-458 in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the HFE-458 peak to identify the molecular ion (if present) and major fragment ions.

-

Propose fragmentation pathways based on the observed fragment ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

An In-depth Technical Guide to the Thermal Decomposition Pathway of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a segregated hydrofluoroether, is a compound of interest due to its unique physicochemical properties, including high thermal stability, chemical inertness, and specific solvency characteristics. Understanding its thermal decomposition pathway is crucial for defining its operational limits, ensuring safety in high-temperature applications, and predicting potential environmental fate of its degradation products. This technical guide provides a comprehensive overview of the predicted thermal decomposition of this molecule, details relevant experimental methodologies, and presents key data in a structured format.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest chemical bonds in the molecule. The bond dissociation energies (BDEs) are a key determinant of the initial fragmentation steps. In general, for hydrofluoroethers, the C-O and C-C bonds are weaker than the C-F bonds. The presence of hydrogen atoms also introduces C-H bonds, which are typically weaker than C-F bonds but their lability can be influenced by adjacent fluorine atoms.

The proposed pathway initiates with the scission of the C-O or C-C bonds, leading to the formation of various radical species. These radicals can then undergo further reactions, including isomerization, beta-scission, and hydrogen abstraction, to yield a range of smaller, more stable fluorinated and non-fluorinated molecules. At sufficiently high temperatures, the ultimate decomposition products are likely to include hydrogen fluoride (HF) and various small fluorocarbons.

Quantitative Data from Analogous Compounds

While specific kinetic and thermodynamic data for the thermal decomposition of this compound are unavailable, the following table summarizes typical bond dissociation energies for bonds present in similar fluorinated organic molecules. These values provide a basis for predicting the initial steps of thermal degradation.

| Bond Type | Molecule Context | Bond Dissociation Energy (kJ/mol) |

| C-C | In fluoroalkanes | ~ 350 - 420 |

| C-O | In fluorinated ethers | ~ 360 - 400 |

| C-F | In fluoroalkanes | ~ 480 - 540 |

| C-H | In hydrofluoroalkanes | ~ 400 - 430 |

Note: These are approximate values and can vary significantly based on the specific molecular structure.

Experimental Protocols

The investigation of the thermal decomposition of a compound like this compound would typically involve pyrolysis coupled with advanced analytical techniques to separate and identify the resulting decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for studying the thermal decomposition of complex organic molecules.

Methodology:

-

Sample Introduction: A microgram-scale sample of this compound is introduced into a pyrolysis unit.

-

Pyrolysis: The sample is rapidly heated to a set temperature (typically in the range of 400-1000 °C) in an inert atmosphere (e.g., helium or nitrogen). This rapid heating ensures that decomposition is the primary process, minimizing secondary reactions.

-

Gas Chromatographic Separation: The volatile decomposition products are swept from the pyrolysis chamber directly into the injection port of a gas chromatograph (GC). The GC column, with a specific stationary phase, separates the individual components of the product mixture based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

Data Analysis: The mass spectra are compared against spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product. The retention time from the GC provides an additional layer of identification.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability and decomposition temperature range of the compound.

Methodology:

-

Sample Placement: A small, precisely weighed sample of the hydrofluoroether is placed in a sample pan within the TGA instrument.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative).

-

Mass Monitoring: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: A plot of mass versus temperature reveals the temperatures at which weight loss occurs, indicating decomposition. The derivative of this curve can be used to identify the temperature of the maximum rate of decomposition.

Logical Relationships in Decomposition Analysis

The elucidation of a thermal decomposition pathway is a deductive process that integrates experimental data with theoretical chemical principles.

Technical Guide: Material Compatibility of CAS 16627-68-2 (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether)

An in-depth analysis of the provided CAS number, 16627-68-2, reveals a conflict with the chemical names also supplied in your request. The CAS number correctly corresponds to 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether , a fluorinated ether. The names "1-(2-Methoxyphenyl)-4-(4-succinimidylpiperazin-1-yl)butane-1,4-dione" and "succinimidyl-piperazinyl-butanoyl-methoxyphenyl-dione" refer to a different chemical structure.

This guide will proceed with the information available for CAS 16627-68-2. However, for a more targeted and accurate technical whitepaper, clarification on the compound of interest is recommended.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a summary of the known material compatibility of CAS 16627-68-2, also known as TTE. Due to the limited publicly available quantitative data, this document focuses on its general compatibility characteristics and outlines standard experimental protocols for material compatibility testing.

Introduction to CAS 16627-68-2

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) is a hydrofluoroether.[1][2][3] These compounds are noted for their chemical inertness, thermal stability, low toxicity, and non-flammability.[1][2] Key properties of TTE include:

-

High thermal stability: Suitable for applications across a wide temperature range.[1]

-

Chemical inertness: Resistant to degradation and reaction with many substances.[1][3]

-

Good dielectric properties: Making it useful in electronics.[1]

-

Low surface tension and viscosity: Enhancing its utility as a solvent and heat transfer fluid.[1][3]

-

Compatibility: Generally compatible with a wide array of metals, plastics, and elastomers.[1]

Its primary applications are as a heat transfer fluid, precision cleaning solvent, and as an electrolyte component in lithium batteries.[1][2]

Material Compatibility Overview

Based on its chemical nature as a hydrofluoroether, TTE is expected to have broad material compatibility.

Table 1: General Material Compatibility of CAS 16627-68-2 (TTE)

| Material Category | Specific Examples | General Compatibility | Notes |

| Metals | Stainless Steel (304, 316), Aluminum, Copper, Carbon Steel | Excellent | Generally non-corrosive. Compatibility can be influenced by high temperatures and pressures over extended periods. |

| Plastics | Polytetrafluoroethylene (PTFE), Polyethylene (PE), Polypropylene (PP), Polyether ether ketone (PEEK) | Good to Excellent | Swelling or degradation may occur with certain plastics at elevated temperatures. Testing under specific operational conditions is recommended. |

| Elastomers | Fluoroelastomers (Viton™), Perfluoroelastomers (Kalrez®), Silicone | Good to Excellent | Similar to plastics, some swelling may be observed, particularly with less resistant elastomers. Material selection should be based on application-specific conditions. |

| Glass | Borosilicate Glass, Fused Silica | Excellent | No known adverse effects. |

Note: This table is based on general knowledge of hydrofluoroethers. Specific quantitative data for TTE was not available in the public domain. Empirical testing is crucial for critical applications.

Experimental Protocols for Material Compatibility Testing

A standardized approach to material compatibility testing is essential for validating the suitability of materials for use with TTE in any given application.

3.1. Static Immersion Testing

This is a common method to assess the effects of a chemical on a material over time.

Methodology:

-

Sample Preparation: Material samples (coupons) of known weight and dimensions are cleaned, dried, and weighed.

-

Immersion: The coupons are fully immersed in TTE in sealed containers.

-

Environmental Conditions: The containers are stored at specified temperatures and for defined durations, reflecting the intended operational environment.

-

Analysis: Post-immersion, the coupons are removed, cleaned, dried, and re-weighed. They are also visually inspected for any changes such as discoloration, cracking, or swelling.

-

Fluid Analysis: The TTE can be analyzed (e.g., by chromatography or spectroscopy) to detect any leached substances from the material samples.

Workflow for Static Immersion Testing

Caption: Workflow for Static Immersion Material Compatibility Testing.

3.2. Dynamic Flow Loop Testing

For applications involving fluid flow, dynamic testing can provide more relevant data.

Methodology:

-

System Setup: A closed-loop system is constructed using the material(s) to be tested.

-

Fluid Circulation: TTE is circulated through the loop at a defined flow rate and temperature.

-

Monitoring: The system is monitored for any changes in pressure, flow rate, or visual appearance of the components.

-

Sampling: Samples of TTE are taken periodically to analyze for any degradation products or leached materials.

-

Component Analysis: After the test duration, the loop components are disassembled and inspected for corrosion, erosion, or other forms of degradation.

Logical Flow for Material Selection

Caption: Decision workflow for material selection for use with TTE.

Conclusion and Recommendations

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (CAS 16627-68-2) is a chemically inert fluid with broad compatibility with many common materials. However, for use in critical applications, especially within the pharmaceutical and drug development sectors, it is imperative to conduct empirical testing under conditions that closely mimic the intended operational environment. The experimental protocols outlined in this guide provide a starting point for such validation. For a more detailed assessment, please provide clarification on the specific compound of interest.

References

The Environmental Journey of Hydrofluoroethers: A Technical Guide to Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrofluoroethers (HFEs) have emerged as viable alternatives to ozone-depleting substances, valued for their unique combination of properties including low toxicity, non-flammability, and chemical stability.[1][2] As their application in industries such as electronics, pharmaceuticals, and precision cleaning expands, a thorough understanding of their environmental fate and transport is imperative. This technical guide provides an in-depth analysis of the environmental behavior of HFEs, compiling essential physicochemical data, detailing key experimental methodologies for their assessment, and illustrating the primary pathways governing their distribution and degradation in the environment.

Introduction to Hydrofluoroethers (HFEs)

HFEs are a class of organic compounds characterized by a perfluoroalkyl group and a non-fluorinated alkyl group connected by an ether linkage (Rf-O-Rh). This structure imparts a unique set of properties, including high volatility, low aqueous solubility, and relative inertness.[3][4] Unlike their predecessors, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFEs have a negligible ozone depletion potential (ODP) because the ether bond provides a site for atmospheric degradation, leading to shorter atmospheric lifetimes compared to perfluorocarbons (PFCs).[2] However, they are still considered greenhouse gases, and their environmental impact is primarily assessed through their Global Warming Potential (GWP).[2] This guide focuses on commercially significant HFEs, including HFE-7000, HFE-7100, HFE-7200, and HFE-7500, to provide a comprehensive overview of their environmental characteristics.

Physicochemical Properties and Partitioning Behavior

The environmental transport of HFEs is governed by their physicochemical properties, which determine how they partition between air, water, soil, and biota. Key parameters include vapor pressure, water solubility, the octanol-water partition coefficient (Kow), the soil organic carbon-water partition coefficient (Koc), and Henry's Law constant.

Table 1: Physicochemical Properties of Selected Hydrofluoroethers

| Property | HFE-7000 (C3F7OCH3) | HFE-7100 (C4F9OCH3) | HFE-7200 (C4F9OC2H5) | HFE-7500 (C3F7CF(OC2H5)CF(CF3)2) |

| Molecular Weight ( g/mol ) | 200.05 | 250.05 | 264.07 | 414.07 |

| Boiling Point (°C) | 34 | 61 | 76 | 128[5] |

| Vapor Pressure (mmHg @ 25°C) | 634 | 202 | 109 | ~10.5 |

| Water Solubility (ppm) | 1200 | 12 | <20 | <6 ppb[4] |

| log Kow (Octanol-Water) | 1.8 | 2.5 | 3.1 | 4.1 |

| log Koc (Soil Organic Carbon-Water) | Estimated 2.1 | Estimated 2.8 | Estimated 3.4 | Estimated 4.2 |

| Henry's Law Constant (atm·m³/mol) | 0.14 | 1.2 | 1.5 | High (unspecified)[3] |

Note: Data compiled from multiple sources. Estimated values for log Koc are derived from log Kow and are intended for screening purposes.

The high vapor pressure and Henry's Law constants of most HFEs indicate a strong tendency to partition from water and soil into the atmosphere.[3][4] Their low water solubility and moderate to high log Kow values suggest a potential for bioaccumulation in organisms, although their rapid volatilization from aquatic systems may limit this in practice.[3][4] The log Koc values, which are often estimated from Kow, suggest that HFEs will have low to moderate adsorption to soil organic matter, indicating a potential for leaching in soil if not volatilized.[6]

Environmental Fate: Degradation Pathways

The persistence of HFEs in the environment is determined by their susceptibility to various degradation processes, including atmospheric oxidation, hydrolysis, and biodegradation.

Atmospheric Fate

The primary sink for HFEs released into the environment is the atmosphere.[3][4] Due to their high volatility, they rapidly partition to the air where their fate is dominated by gas-phase reactions with hydroxyl (OH) radicals. This is the most significant degradation pathway and is the primary determinant of their atmospheric lifetime. Photolysis is not considered a significant degradation pathway for HFEs as they do not absorb light in the environmentally relevant UV spectrum.

The reaction with OH radicals initiates a cascade of reactions that ultimately break down the HFE molecule. For example, the atmospheric degradation of HFE-7100 (C4F9OCH3) is initiated by the abstraction of a hydrogen atom from the methoxy group.[6]

// Nodes HFE7100 [label="HFE-7100\n(C₄F₉OCH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_Radical [label="•OH\n(Hydroxyl Radical)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxy_Radical [label="C₄F₉OCH₂•", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxy_Radical [label="C₄F₉OCH₂O₂•", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="NO", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxy_Radical_2 [label="C₄F₉OCH₂O•", fillcolor="#FBBC05", fontcolor="#202124"]; NO2 [label="NO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Formaldehyde [label="CH₂O\n(Formaldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perfluoroalkyl_Radical [label="C₄F₉O•", fillcolor="#FBBC05", fontcolor="#202124"]; Further_Degradation [label="Further Degradation\n(e.g., to C₃F₇C(O)F)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HFE7100 -> Alkoxy_Radical [label="+ •OH\n- H₂O"]; Alkoxy_Radical -> Peroxy_Radical [label="+ O₂"]; Peroxy_Radical -> Alkoxy_Radical_2 [label="+ NO\n- NO₂"]; Alkoxy_Radical_2 -> Formaldehyde; Alkoxy_Radical_2 -> Perfluoroalkyl_Radical; Perfluoroalkyl_Radical -> Further_Degradation; } dot Caption: Atmospheric degradation pathway of HFE-7100.

Table 2: Atmospheric Lifetimes and Global Warming Potentials of Selected HFEs

| Compound | Atmospheric Lifetime (years) | GWP (100-year ITH) |

| HFE-7000 | 4.9[7] | 530[7] |

| HFE-7100 | 4.1 | 320 |

| HFE-7200 | 0.8 | 55 |

| HFE-7500 | 2.2[3] | 100[3] |

Note: GWP values are relative to CO₂ (GWP=1) and can vary slightly depending on the calculation method and atmospheric model used.

Aquatic Fate

Hydrolysis: HFEs are generally stable to hydrolysis under typical environmental conditions (pH 4-9).[8] The ether linkage and the fluorine atoms make the molecules resistant to abiotic degradation in water.

Biodegradation: The potential for biodegradation of HFEs is generally low. Studies on some novel, functionalized HFEs have shown that the inclusion of certain functional groups, such as thioethers, can increase the rate of biodegradation.[9][10] However, for the more common, non-functionalized HFEs, biodegradation is expected to be a very slow process.[3] Some studies have shown that while initial transformation of some HFE structures can occur in wastewater treatment plant microcosms, the resulting transformation products can be persistent.[9][11]

Terrestrial Fate

Given their high volatility, HFEs that are released to soil are expected to rapidly partition to the atmosphere.[3][4] For the portion that remains in the soil, adsorption to soil organic carbon will be the primary process influencing their mobility. As indicated by their estimated Koc values, most HFEs are expected to have low to moderate adsorption, suggesting a potential for leaching to groundwater if they are not quickly volatilized. Biodegradation in soil is expected to be a minor fate process for most common HFEs.

Environmental Transport

The movement of HFEs between different environmental compartments is a key aspect of their overall environmental impact.

// Nodes Atmosphere [label="Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soil [label="Soil", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sediment [label="Sediment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biota [label="Biota", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Industrial/\nCommercial Use", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Release -> Atmosphere [label="Volatilization"]; Release -> Water [label="Discharge"]; Release -> Soil [label="Spills"]; Atmosphere -> Water [label="Deposition", dir=both]; Atmosphere -> Soil [label="Deposition", dir=both]; Water -> Atmosphere [label="Volatilization"]; Water -> Sediment [label="Sorption", dir=both]; Water -> Biota [label="Uptake", dir=both]; Soil -> Water [label="Runoff/Leaching"]; Soil -> Atmosphere [label="Volatilization"]; } dot Caption: Inter-compartmental transport of HFEs in the environment.

The dominant transport pathway for HFEs is volatilization into the atmosphere. Once in the atmosphere, they can be subject to long-range transport before being degraded or deposited back to the Earth's surface. Their low water solubility and high Henry's Law constants mean that transfer from the atmosphere to water bodies is limited. Transport in the aqueous phase is possible, but volatilization is a competing and often dominant process. In soil, movement is influenced by the competing processes of volatilization, leaching, and sorption to organic matter.

Key Experimental Protocols

The assessment of the environmental fate of HFEs relies on standardized experimental protocols. The following are key methods used to generate the data discussed in this guide.

// Nodes Test_Substance [label="HFE Test Substance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Atmospheric_Degradation [label="Atmospheric Degradation\n(OH Radical Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(OECD 111)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biodegradation [label="Biodegradation\n(OECD 301)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sorption [label="Soil Sorption/Desorption\n(OECD 106)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nFate Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Test_Substance -> Atmospheric_Degradation; Test_Substance -> Hydrolysis; Test_Substance -> Biodegradation; Test_Substance -> Sorption; Atmospheric_Degradation -> Data_Analysis; Hydrolysis -> Data_Analysis; Biodegradation -> Data_Analysis; Sorption -> Data_Analysis; } dot Caption: General experimental workflow for HFE environmental fate assessment.

Atmospheric Degradation: OH Radical Reaction Rate

The rate of reaction with OH radicals is typically determined using a relative rate method .

-

Principle: The HFE and a reference compound with a known OH radical reaction rate constant are introduced into a reaction chamber. OH radicals are generated, and the decay of both the HFE and the reference compound is monitored over time.

-

Methodology:

-

A mixture of the HFE, a reference compound (e.g., a hydrocarbon), and an OH radical precursor (e.g., methyl nitrite) in air is prepared in a Teflon bag or reaction chamber.

-

The mixture is irradiated with UV light to photolyze the precursor and generate OH radicals.

-

The concentrations of the HFE and the reference compound are measured at regular intervals using techniques like Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy.

-

A plot of ln([HFE]t₀/[HFE]t) versus ln([Reference]t₀/[Reference]t) yields a straight line with a slope equal to the ratio of the rate constants (kHFE/kReference).

-

Knowing the rate constant of the reference compound allows for the calculation of the HFE's OH radical reaction rate constant.

-

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[3][9][10][11]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated at a constant temperature in the dark.

-

Methodology:

-

A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess the hydrolytic stability.

-

For the main test, the HFE is added to sterile buffer solutions at each pH.

-

Samples are incubated at a controlled temperature.

-

At various time points, aliquots are taken and analyzed for the concentration of the parent HFE and any major hydrolysis products, typically using chromatography techniques (e.g., GC, HPLC).

-

The rate of hydrolysis is determined, and a half-life is calculated for each pH value.

-

Ready Biodegradability (OECD 301)

This set of methods screens chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[4][5][12][13][14]

-

Principle: The HFE is exposed to a mixed population of microorganisms (typically from activated sludge) in a mineral medium. Biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide production.

-

Methodology (e.g., CO₂ Evolution Test - OECD 301B):

-

The HFE is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.

-

The test vessels are incubated in the dark at a constant temperature for 28 days.

-

The amount of CO₂ evolved from the biodegradation of the HFE is measured over time and compared to the theoretical maximum amount of CO₂ that could be produced.

-

A substance is considered "readily biodegradable" if it reaches a pass level of >60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.

-

Soil Adsorption/Desorption (OECD 106)

This test determines the adsorption and desorption of a chemical in soil using a batch equilibrium method.[15][16][17][18][19]

-

Principle: The HFE is equilibrated with a soil-water suspension. The distribution of the chemical between the soil and water phases is measured to determine the adsorption coefficient.

-

Methodology:

-

A known concentration of the HFE in an aqueous solution is added to a known mass of soil.

-

The soil-water slurry is agitated for a predetermined time to reach equilibrium.

-

The slurry is then centrifuged to separate the soil and water phases.

-

The concentration of the HFE in the aqueous phase is measured.

-

The amount of HFE adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

The adsorption coefficient (Kd) is calculated, and this is often normalized to the organic carbon content of the soil to give the Koc value.[6]

-

Conclusion

The environmental fate and transport of hydrofluoroethers are primarily dictated by their high volatility, which leads to their rapid partitioning into the atmosphere. Their primary degradation pathway is reaction with hydroxyl radicals, resulting in atmospheric lifetimes that are significantly shorter than those of perfluorinated compounds. In aquatic and terrestrial systems, HFEs are generally persistent, with slow rates of hydrolysis and biodegradation. Their transport in these compartments is largely a competition between volatilization and leaching. While HFEs present a significant improvement over ozone-depleting substances, their global warming potential necessitates responsible use and management to minimize environmental emissions. A thorough understanding of their environmental behavior, as outlined in this guide, is crucial for conducting comprehensive risk assessments and ensuring their sustainable use in various industrial applications.

References

- 1. Henry's law - Wikipedia [en.wikipedia.org]

- 2. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 3. mgchemicals.com [mgchemicals.com]

- 4. instrumart.com [instrumart.com]

- 5. scribd.com [scribd.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. avestia.com [avestia.com]

- 9. Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. A Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. researchgate.net [researchgate.net]

- 17. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 18. LFERs for soil organic carbon-water distribution coefficients (Koc) at environmentally relevant sorbate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. log KOC - ECETOC [ecetoc.org]

A Technical Guide to Quantum Chemical Calculations on 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. While specific experimental and computational data for this molecule is not extensively available in public literature, this document outlines the established computational methodologies used for similar fluorinated ethers. By presenting a framework for calculation, data interpretation, and visualization, this guide serves as a valuable resource for researchers and professionals in drug development and materials science who are interested in the in silico characterization of fluorinated organic compounds. The methodologies described herein are based on common practices in computational chemistry, particularly those involving Density Functional Theory (DFT) and molecular dynamics (MD) simulations, which are instrumental in understanding the behavior of fluorinated ethers in various applications, including their potential as solvents or components in advanced materials.[1][2][3]

Introduction

This compound, with the chemical formula C₅H₄F₈O, is a fluorinated ether.[4][5][6][7] Such compounds are noted for their high thermal stability, chemical inertness, and low surface tension.[6] These properties make them suitable for a range of applications, including specialty solvents and in the formulation of advanced materials.[6] In the context of drug development, fluorinated molecules are of significant interest due to their potential to modulate pharmacokinetic and pharmacodynamic properties.

Quantum chemical calculations offer a powerful, non-experimental approach to determine the electronic structure and predict the physicochemical properties of molecules like this compound. These computational methods can provide insights into molecular geometry, electrostatic potential, and vibrational frequencies, which are crucial for understanding intermolecular interactions and reactivity.

Computational Methodologies

The following section details a typical computational workflow for the quantum chemical analysis of a fluorinated ether like this compound, based on methodologies applied to similar compounds in the literature.

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms.

-

Protocol:

-

An initial guess of the molecular structure is generated using molecular modeling software.

-

Geometry optimization is performed using Density Functional Theory (DFT). A common choice of functional for such systems is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

A suitable basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine atoms.

-

The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

-

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum.

-

Protocol:

-

Using the optimized geometry, a frequency calculation is carried out at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

-

Electronic Properties

A range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

-

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

-

Electrostatic Potential (ESP): The ESP is calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Dipole Moment: The total dipole moment of the molecule is calculated to provide a measure of its overall polarity.

-

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above for this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | Calculated Value |

| C-O | Calculated Value |

| C-H | Calculated Value |

| C-F | Calculated Value |

| Bond Angles (degrees) | |

| C-O-C | Calculated Value |

| C-C-C | Calculated Value |

| F-C-F | Calculated Value |

| Dihedral Angles (degrees) | |

| C-C-O-C | Calculated Value |

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Value |

| Electronic Properties | |

| Energy of HOMO (eV) | Calculated Value |

| Energy of LUMO (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

| Thermodynamic Properties | |

| Zero-point vibrational energy (kcal/mol) | Calculated Value |

| Enthalpy (kcal/mol) | Calculated Value |

| Gibbs Free Energy (kcal/mol) | Calculated Value |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations and the relationship between the different computed properties.

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Caption: A diagram showing the relationship between calculated properties and predicted molecular behavior.

Conclusion

References

- 1. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 7. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Conformation of Tetrathienylethene (TTE)

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of tetrathienylethene (TTE), a molecule of significant interest for its aggregation-induced emission (AIE) characteristics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure

Tetrathienylethene (TTE) is an organic compound with the chemical formula C₁₈H₁₂S₄. Its structure consists of a central ethylene core to which four thiophene rings are attached at the 1,1,2,2-positions. This arrangement results in a propeller-like, non-planar geometry in its ground state. The steric hindrance between the bulky thiophene rings prevents π-π stacking in the molecular state, a key factor contributing to its AIE properties. In dilute solutions, TTE is non-emissive, but it becomes highly luminescent in the aggregated or solid state due to the restriction of intramolecular rotations.[1][2]

Quantitative Structural Data

The precise molecular geometry of TTE has been determined through single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell Dimensions | |

| a | 9.3160 Å |

| b | 9.10329 Å |

| c | 9.6346 Å |

| α | 90° |

| β | 110.853° |

| γ | 90° |

| Z (Molecules per unit cell) | 2 |

| Residual Factor (R) | 0.0260 |

Data obtained from the Crystallography Open Database (COD) entry 1545028, as published by Viglianti, L., et al. in Chemical Science, 2017.[3]

Conformational Analysis

The conformation of TTE is characterized by the torsional (dihedral) angles of the thiophene rings relative to the central ethylene plane. In the ground state, the molecule adopts a propeller-shaped conformation to minimize steric strain. This twisted conformation is crucial for its photophysical properties. The restriction of the rotational and vibrational motions of the thiophene rings in the aggregated state is believed to be the primary mechanism for its AIE phenomenon.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model the conformational landscape of TTE and its derivatives. These studies help in understanding the relationship between molecular conformation and electronic properties, such as the HOMO-LUMO energy gap.

Experimental Protocols

A common method for the synthesis of TTE is the McMurry coupling reaction. A general protocol is as follows:

-

Starting Material: 2,2'-Dithienyl ketone is used as the precursor.

-

Reaction Conditions: The ketone is treated with a low-valent titanium reagent, typically prepared in situ from TiCl₄ and a reducing agent like Zn or LiAlH₄, in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reaction Mechanism: The reaction proceeds via a reductive coupling of the two ketone molecules to form the central carbon-carbon double bond of the ethene core.

-

Workup and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[4][5]

-

Crystal Growth: Single crystals of TTE suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a concentrated solution of the purified compound.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

-

Sample Preparation: A small amount of the purified TTE is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Spectral Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons are analyzed to confirm the connectivity of the atoms in the molecule, consistent with the expected structure of TTE.

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or similar programs.[6][7]

-

Methodology: The geometry of the TTE molecule is optimized using Density Functional Theory (DFT). A common functional used for such systems is B3LYP, often paired with a basis set like 6-31G(d,p).[6][8][9]

-

Conformational Search: To explore the conformational space, a systematic or stochastic search of the dihedral angles of the thiophene rings is performed. The energy of each conformation is calculated to identify the global minimum energy structure.

-

Analysis: The optimized geometry, electronic properties (such as HOMO and LUMO energies), and vibrational frequencies are calculated and analyzed to provide insights into the molecule's stability and reactivity. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra.

References

- 1. researchgate.net [researchgate.net]

- 2. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. 1,1,2,2-Tetra(thiophen-2-yl)ethene | C18H12S4 | CID 15249530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties [comptes-rendus.academie-sciences.fr]

In-Depth Toxicological Profile of Hydrofluoroethers Structurally Analogous to 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

Disclaimer: This technical guide provides a summary of toxicological data for Methoxyperfluorobutane (HFE-7100) and Ethoxyperfluorobutane (HFE-7200). These compounds are presented as structural analogs to 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, for which publicly available toxicological data is limited. The information herein is intended for researchers, scientists, and drug development professionals to provide insights into the potential toxicological profile of similar hydrofluoroethers.

Executive Summary

Hydrofluoroethers (HFEs) are a class of chemicals valued for their unique physical and chemical properties, leading to their use in various industrial applications. A thorough understanding of their toxicological profiles is essential for ensuring human and environmental safety. Due to the limited availability of specific toxicological studies on 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, this report focuses on the well-characterized structural analogs, Methoxyperfluorobutane (HFE-7100) and Ethoxyperfluorobutane (HFE-7200).

Overall, the available data suggests that HFE-7100 and HFE-7200 exhibit low acute toxicity via oral and inhalation routes. They are not found to be skin or eye irritants, nor are they skin sensitizers. Genetic toxicity assays for HFE-7100 were negative, indicating no mutagenic potential. Repeated-dose inhalation studies with HFE-7100 established a No-Observed-Adverse-Effect Level (NOAEL). Cardiac sensitization studies, a critical endpoint for this class of compounds, have also been conducted. This guide provides a detailed overview of the key toxicological endpoints, including quantitative data and experimental methodologies.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For HFE-7100 and HFE-7200, the primary routes of potential human exposure—oral and inhalation—have been evaluated.

Quantitative Data for Acute Toxicity

| Compound | Test | Species | Route | Endpoint | Value | Reference |

| HFE-7100 | Acute Oral Toxicity | Rat | Oral | LD50 | > 5,000 mg/kg | |

| HFE-7100 | Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4-hour) | > 100,000 ppm | [1] |

| HFE-7200 | Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4-hour) | > 92,000 ppm | [2][3] |

Experimental Protocols

The acute oral toxicity of HFE-7100 was assessed in rats. While the specific study report is not publicly available, the methodology likely followed a protocol similar to the OECD 401 guideline.

-

Test System: Young adult rats of a standard laboratory strain.

-

Dosing: A single dose of HFE-7100 was administered by gavage.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.

-

Endpoints: The primary endpoint was the LD50, the dose estimated to cause mortality in 50% of the test animals. Body weight changes and gross pathological findings at necropsy were also recorded.

The acute inhalation toxicity of HFE-7100 and HFE-7200 was evaluated in rats, likely following a methodology consistent with OECD Guideline 403.[4][5][6]

-

Test System: Young adult rats of a standard laboratory strain.

-

Exposure: Animals were exposed to various concentrations of the test substance vapor for a fixed duration, typically 4 hours.[7]

-

Observation Period: Following exposure, animals were observed for 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint was the LC50, the concentration in air estimated to cause mortality in 50% of the test animals. Clinical observations, body weight changes, and gross necropsy findings were also evaluated.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a substance to cause damage to DNA and chromosomes. For HFE-7100, a battery of in vitro and in vivo tests was performed to evaluate its mutagenic potential.

Genetic Toxicity Data for HFE-7100

| Test | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and Without | Negative | |

| In vitro Mammalian Chromosomal Aberration Test | Human Lymphocytes | With and Without | Negative | [8] |

| In vivo Micronucleus Assay | Mouse Bone Marrow | N/A | Negative | [8] |

Experimental Protocols

The Ames test is a widely used in vitro assay to detect point mutations in bacteria.[9][10][11]

-

Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

-

Method: The bacterial strains were exposed to various concentrations of HFE-7100, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that regained the ability to synthesize the essential amino acid) was counted.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the control.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure. For HFE-7100, a 28-day and a 13-week inhalation study were conducted in rats.

Quantitative Data for Repeated-Dose Inhalation Toxicity of HFE-7100

| Study Duration | Species | NOAEL | LOAEL | Key Findings at LOAEL | Reference |

| 28-Day | Rat | 2,935 ppm | 9,283 ppm | Increased liver weights | [5][8] |

| 13-Week | Rat | 9,283 ppm | 28,881 ppm | Increased liver and kidney weights, hepatocellular hypertrophy | [5][8] |

Experimental Protocol for Repeated-Dose Inhalation Toxicity

The repeated-dose inhalation studies for HFE-7100 likely followed a protocol similar to OECD Guideline 412 (Subacute Inhalation Toxicity: 28-Day Study) and OECD Guideline 413 (Subchronic Inhalation Toxicity: 90-Day Study).

-

Test System: Groups of male and female rats of a standard laboratory strain.

-

Exposure: Animals were exposed via whole-body inhalation to different concentrations of HFE-7100 vapor for 6 hours per day, 5 days per week, for either 28 days or 13 weeks. A control group was exposed to filtered air.

-

Observations: Comprehensive in-life observations included clinical signs, body weight, food consumption, ophthalmology, and clinical pathology (hematology and clinical chemistry).

-

Pathology: At the end of the study, a full necropsy was performed, and organ weights were recorded. A comprehensive list of tissues was examined microscopically.

-

Endpoints: The primary endpoints were the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Other Toxicological Endpoints

Skin and Eye Irritation

Both HFE-7100 and HFE-7200 have been evaluated for their potential to cause skin and eye irritation. Studies, likely following protocols similar to OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), have shown that both substances are not skin irritants and are minimally irritating to the eyes.[3][8]

Skin Sensitization

HFE-7100 was found not to be a skin sensitizer in a study likely conducted according to OECD Guideline 406 (Skin Sensitisation).[8]

Cardiac Sensitization

Certain halogenated hydrocarbons can sensitize the myocardium to the arrhythmogenic effects of epinephrine. HFE-7100 was evaluated for its cardiac sensitization potential in dogs. The study likely followed a protocol similar to that described by Reinhardt et al. (1971).[8][12][13] The results indicated no signs of cardiac sensitization at exposures up to 100,000 ppm.[1]

Conclusion

The toxicological data available for HFE-7100 and HFE-7200 provide a valuable framework for understanding the potential hazards of structurally similar hydrofluoroethers, such as 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether. The existing evidence suggests a low order of acute toxicity, no significant irritation or sensitization potential, and no mutagenic activity for HFE-7100. Repeated-dose inhalation studies have identified the liver and kidneys as potential target organs at high exposure levels and have established clear no-effect levels. The lack of cardiac sensitization at high concentrations is a particularly important finding for this class of compounds. This information is critical for conducting informed risk assessments and establishing safe handling procedures for these and related substances in research and industrial settings. Further studies on 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether would be necessary to confirm a similar toxicological profile.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. microcare.com [microcare.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 5. oecd.org [oecd.org]

- 6. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. biosafe.fi [biosafe.fi]

- 12. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The effect of myocardial infarction on the cardiac sensitization potential of certain halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing HFE-458 as a Co-solvent in Lithium-Ion Battery Electrolytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries has driven extensive research into novel electrolyte formulations. Conventional carbonate-based electrolytes, while offering high ionic conductivity, are highly flammable, posing significant safety risks. Hydrofluoroethers (HFEs) have emerged as a promising class of co-solvents to mitigate these safety concerns. This document provides detailed application notes and protocols for the use of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (HFE-458) as a co-solvent in lithium-ion battery electrolytes. HFE-458 is a non-flammable, low-viscosity fluid with a wide liquid range, making it an excellent candidate for enhancing the safety and performance of lithium-ion batteries.

These notes are intended to guide researchers and scientists in the formulation, characterization, and testing of HFE-458-based electrolytes, enabling the development of safer and more reliable energy storage solutions.

Physicochemical Properties of HFE-458

A comprehensive understanding of the physical and chemical properties of HFE-458 is crucial for designing effective electrolyte formulations.

| Property | Value | Reference |

| Chemical Name | 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether | |

| Synonyms | F-EPE, TTE | |

| CAS Number | 16627-68-2 | |

| Molecular Formula | C5H4F8O | |

| Boiling Point | 93.2 °C | |

| Freezing Point | -94.27 °C | |

| Density | 1.53 g/cm³ | |

| Flash Point | None | |

| Moisture Content | <100 ppm |

Electrolyte Formulations with HFE-458

The addition of HFE-458 as a co-solvent can be tailored to achieve a balance between safety and electrochemical performance. Below are examples of reported electrolyte formulations.

| Formulation ID | Lithium Salt | Carbonate Solvents | HFE-458 Content (vol%) | Ionic Conductivity (mS/cm) | Viscosity (cP) |

| HVE-1 | 1.0 M LiPF6 | Fluoroethylene carbonate (FEC) / Methyl 2,2,2-trifluoroethyl carbonate (F-EMC) | 20% (in a 3:5:2 vol ratio of FEC:F-EMC:HFE-458) | Not Reported | Not Reported |

| HFE-DME-1 | 1.0 M LiFSI | 1,2-Dimethoxyethane (DME) | 80% (in a 20:80 v:v ratio of DME:HFE-458) | 1.15 | 3.7 |

| HFE-PC-1 | Not Specified | Propylene Carbonate (PC) | Not Specified | 5.04 @ 25°C | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of HFE-458-based electrolytes and for testing their performance in lithium-ion cells.

Electrolyte Preparation Protocol

Objective: To prepare a stable and homogeneous electrolyte solution containing HFE-458.

Materials:

-

Lithium salt (e.g., LiPF6, LiFSI)

-

Carbonate solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), Fluoroethylene Carbonate (FEC))

-

HFE-458

-

Anhydrous solvents and salts are required.

-

Argon-filled glovebox with H2O and O2 levels < 0.5 ppm.

-

Magnetic stirrer and stir bars.

-

Volumetric flasks and pipettes.

Procedure:

-

Environment: All steps must be performed inside an argon-filled glovebox.

-

Solvent Mixture Preparation:

-

In a clean, dry volumetric flask, pipette the required volumes of the carbonate solvents and HFE-458 to achieve the desired volumetric ratio.

-

For example, to prepare 10 mL of a 3:5:2 (v/v/v) FEC:F-EMC:HFE-458 mixture, add 3 mL of FEC, 5 mL of F-EMC, and 2 mL of HFE-458.

-

Cap the flask and gently swirl to mix the solvents thoroughly.

-

-

Salt Dissolution:

-

Weigh the required amount of lithium salt to achieve the target molarity. For instance, for a 1 M solution in 10 mL of solvent mixture, the required mass of LiPF6 (molar mass: 151.9 g/mol ) is 0.1519 g.

-

Slowly add the weighed lithium salt to the solvent mixture while stirring with a magnetic stirrer.

-

Continue stirring until the salt is completely dissolved. This may take several hours depending on the salt and solvent composition.

-

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Coin Cell Assembly Protocol

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

-

2032 coin cell components (positive case, negative case, spacer, spring)

-

Cathode and anode discs of the desired diameter

-

Separator (e.g., Celgard, glass fiber)

-

Prepared HFE-458 based electrolyte

-

Crimping machine

-

Tweezers

-

Pipette

Procedure:

-

Environment: All assembly steps must be conducted inside an argon-filled glovebox.

-

Component Placement:

-

Place the negative case on the assembly base.

-

Place the anode disc in the center of the negative case.

-

Dispense a few drops of the HFE-458 electrolyte onto the anode surface.

-

Place a separator disc on top of the wetted anode.

-

Add a few more drops of electrolyte to the separator.

-

Place the cathode disc on the separator.

-

Add a final few drops of electrolyte to the cathode.

-

Place the spacer on top of the cathode.

-

Place the spring on the spacer.

-

-

Crimping:

-

Carefully place the positive case on top of the assembled components.

-

Transfer the assembled cell to the crimping machine.

-

Crimp the cell with the appropriate pressure to ensure a good seal.

-

-

Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Ionic Conductivity Measurement Protocol

Objective: To measure the ionic conductivity of the HFE-458 based electrolyte.

Equipment:

-

Conductivity meter with a suitable probe for organic solvents.

-

Temperature-controlled chamber or water bath.

-

Sealed conductivity cell.

Procedure:

-

Calibration: Calibrate the conductivity meter using standard solutions with known conductivity values in the expected range of the sample.

-

Sample Preparation: Fill the sealed conductivity cell with the HFE-458 based electrolyte inside the glovebox to prevent moisture contamination.

-

Measurement:

-

Place the conductivity cell in the temperature-controlled chamber and allow it to equilibrate to the desired temperature.

-

Immerse the conductivity probe into the electrolyte.

-

Record the conductivity reading once it stabilizes.